molecular formula C14H14N2O B13414003 3-Amidinobenzyl phenyl ether CAS No. 57323-73-6

3-Amidinobenzyl phenyl ether

Cat. No.: B13414003
CAS No.: 57323-73-6
M. Wt: 226.27 g/mol
InChI Key: RZNBPLWRIVTCIZ-UHFFFAOYSA-N
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Description

3-Amidinobenzyl phenyl ether (CAS 57323-73-6) is a cationic benzyl phenyl ether derivative with a molecular formula of C14H14N2O and a molecular weight of 226.274 g/mol . It is a key compound within a class of diamidine derivatives that have demonstrated significant potential in infectious disease research, particularly as a core structure for developing novel antiprotozoal agents . Scientific investigations have revealed that structural analogues of this compound exhibit potent in vitro activity against tropical disease pathogens, including Trypanosoma brucei rhodesiense (which causes Human African Trypanosomiasis) and Plasmodium falciparum (the K1 chloroquine-resistant strain of malaria) . The mechanism of action for this compound class is not fully elucidated but is associated with its cationic diamidine structure, which allows for interaction with microbial DNA or other cellular targets. Research indicates that specific halogenated and alkylated derivatives of the benzyl phenyl ether diamidine scaffold can show enhanced efficacy, with some compounds in this family demonstrating IC50 values in the low nanomolar range against parasites, surpassing the activity of the known drug pentamidine . Furthermore, related benzyl phenyl ether derivatives are also being explored in other research areas, such as oncology and autoimmune disease, highlighting the versatility of this chemical scaffold in drug discovery . This compound is intended for use in non-clinical laboratory research by qualified professionals. This product is strictly For Research Use Only and is not intended for direct human use, diagnostic procedures, or as a pharmaceutical ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57323-73-6

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(phenoxymethyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H3,15,16)

InChI Key

RZNBPLWRIVTCIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Amidinobenzyl Phenyl Ether and Analogues

Established Chemical Synthesis Routes for the 3-Amidinobenzyl Phenyl Ether Core Structure

The traditional synthesis of the this compound core structure is typically achieved through multi-step organic synthesis. These strategies often involve the initial construction of a precursor molecule containing either the nitrile or another functional group that can be later converted to the amidine, followed by the formation of the aryl ether bond, or vice versa.

A common and well-established method for the synthesis of benzamidine (B55565) derivatives is the Pinner reaction. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org

For the synthesis of this compound, a plausible multi-step sequence would begin with a precursor such as 3-cyanobenzyl bromide. The synthesis could proceed as follows:

Formation of the Aryl Ether Linkage: The synthesis can be initiated by a Williamson ether synthesis, where 3-cyanobenzyl bromide is reacted with phenol (B47542) in the presence of a base to form 3-cyanobenzyl phenyl ether. prepchem.com

Pinner Reaction for Amidine Formation: The resulting 3-cyanobenzyl phenyl ether can then be subjected to the Pinner reaction. Treatment with an anhydrous alcohol (e.g., ethanol) and a strong acid like hydrogen chloride gas leads to the formation of the corresponding ethyl imidate hydrochloride. organic-chemistry.orgnih.gov

Ammonolysis to the Amidine: The Pinner salt intermediate is subsequently treated with ammonia to furnish the final product, this compound. nih.gov

An alternative approach involves the direct addition of amines to nitriles, which is considered an atom-economical method for amidine synthesis. mdpi.com

A general representation of the Pinner reaction is shown below:

Pinner Reaction MechanismFigure 1:

The versatility of the synthetic routes to this compound and its analogues is enhanced by the ability to perform various derivatizations and functional group interconversions on precursor compounds. For instance, starting with 3-cyanobenzyl alcohol, the aryl ether linkage can be formed through a Mitsunobu reaction with a phenol, followed by the conversion of the nitrile to the amidine.

Functional group interconversions are also crucial for introducing diversity into the final compounds. For example, a nitro group on either the benzyl (B1604629) or phenyl ring of a precursor can be reduced to an amine, which can then be further functionalized. A patent for the synthesis of benzamidine derivatives describes the formation of benzamidoxime (B57231) from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride, followed by hydrogenation to obtain the benzamidine. google.com This highlights another potential route for the amidine formation.

A European patent details the synthesis of various benzyl phenyl ether derivatives, including a 2-(3-cyanobenzyloxy) benzaldehyde. googleapis.com This demonstrates the feasibility of incorporating a cyano group, a direct precursor to the amidine, into a benzyl phenyl ether scaffold. The synthesis involved the reaction of a substituted benzyl bromide with a hydroxybenzaldehyde derivative in the presence of a base like cesium carbonate in DMF. googleapis.com

Emerging Synthetic Innovations in Amidine and Aryl Ether Linkage Formation

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods for the formation of both amidines and aryl ether linkages.

The formation of the aryl ether bond can be achieved with high efficiency and selectivity using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. acs.org These methods often employ specialized phosphine (B1218219) ligands and can proceed under milder conditions than traditional methods like the Ullmann condensation. The use of a palladium catalyst with a biarylphosphine ligand has been shown to facilitate the synthesis of diaryl ethers under mild conditions. acs.org Nickel catalysis has also emerged as a powerful tool for the decarbonylative synthesis of diaryl ethers from aromatic esters. acs.org

For amidine synthesis, copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles. semanticscholar.org These reactions can proceed under aerobic conditions and offer a sustainable alternative to traditional methods. Furthermore, palladium-catalyzed N-arylation of amidines allows for the synthesis of N-aryl benzamidines, expanding the accessible chemical space. researchgate.netorganic-chemistry.org

Catalyst SystemReaction TypeKey Advantages
Palladium with Biarylphosphine LigandsC-O Cross-CouplingMild reaction conditions, broad substrate scope. acs.org
Nickel with Diphosphine LigandsDecarbonylative EtherificationUse of readily available aromatic esters. acs.org
Copper(I) Chloride with 2,2'-BipyridineAmine addition to NitrilesSustainable, aerobic conditions. semanticscholar.org
Palladium with appropriate ligandsN-arylation of AmidinesHigh selectivity for monoarylation. organic-chemistry.org

Sustainability in chemical synthesis is a growing area of focus, with an emphasis on reducing waste, using greener solvents, and employing catalytic methods. For the synthesis of this compound, sustainable approaches could involve the use of copper catalysis for the Pinner reaction, as has been demonstrated for the reaction of acetonitrile (B52724) with alcohols. sciforum.net A Chinese patent also describes a green and efficient synthesis of benzamidine derivatives using an ionic liquid-supported nano-metal catalyst. google.com

The development of one-pot multi-step syntheses also contributes to sustainability by reducing the need for purification of intermediates, saving time, and minimizing solvent usage. nih.gov For example, a one-pot synthesis of quinazoline (B50416) derivatives has been demonstrated that involves a Pd-catalyzed N-arylation of amidines followed by the addition of an aldehyde. organic-chemistry.org

Combinatorial and Parallel Synthesis Techniques for this compound Library Generation

Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of related compounds for drug discovery and other applications. imperial.ac.uk These methods can be readily applied to the synthesis of this compound analogues to explore structure-activity relationships, particularly as inhibitors of enzymes like serine proteases. nih.gov

Solid-phase organic synthesis (SPOS) is a key technology in this area. imperial.ac.uknih.gov For the synthesis of a library of this compound analogues, a strategy could involve attaching a precursor to a solid support. For example, a resin-bound phenol could be reacted with a series of substituted 3-cyanobenzyl bromides. The resulting resin-bound nitriles could then be converted to amidines using a Pinner-type reaction, followed by cleavage from the resin to yield the final products. Alternatively, a resin-bound 3-hydroxybenzyl derivative could be etherified with a diverse set of phenols.

Parallel synthesis, where reactions are carried out in separate wells of a microtiter plate, allows for the synthesis of a spatially addressable library of individual compounds. imperial.ac.uk This approach would be well-suited for generating a focused library of this compound analogues with variations in both the phenyl ether and the benzamidine portions of the molecule. The use of flow chemistry platforms can further accelerate the synthesis of such libraries. chemrxiv.orgsyrris.jp

TechniqueDescriptionApplication to this compound Analogues
Solid-Phase Organic Synthesis (SPOS) Synthesis of compounds on a solid support, allowing for easy purification. nih.govAttachment of a phenol or a 3-hydroxybenzyl precursor to a resin, followed by reaction with a library of corresponding partners and subsequent amidine formation.
Parallel Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels. imperial.ac.ukGeneration of a spatially addressable library by reacting different phenols with different substituted 3-cyanobenzyl bromides in a multi-well plate format.
Flow Chemistry Continuous synthesis of compounds in a flowing stream. chemrxiv.orgsyrris.jpRapid and automated synthesis of a library of analogues with precise control over reaction conditions.

Solid-Phase Synthesis Adaptations for Amidine-Containing Compounds

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of libraries of small molecules, including those containing the benzamidine motif. This technique allows for the efficient assembly of complex structures on a solid support, facilitating purification and automation. The synthesis of benzamidine-derived sulfonamide libraries has demonstrated the feasibility of this approach. nih.gov

A general strategy for the solid-phase synthesis of this compound analogs can be envisioned. The synthesis could commence with the immobilization of a suitable starting material, such as 3-cyanobenzyl alcohol or 3-formylbenzoic acid, onto a resin. The subsequent steps would involve the construction of the phenyl ether linkage and the formation of the amidine group. For instance, a resin-bound 3-cyanobenzyl alcohol could undergo a Mitsunobu or Williamson ether synthesis with a phenol to form the ether linkage. The resin-bound nitrile could then be converted to the amidine.

One reported protocol for the on-resin synthesis of phenylbenzimidazole-amidine conjugates provides a relevant adaptable methodology. nih.gov In this procedure, a resin-bound amino acid or peptide is first coupled with 4-formylbenzoic acid. Subsequent reaction with 3,4-diamino-N'-hydroxybenzimidamide builds the benzimidazole (B57391) ring system. Finally, the N'-hydroxybenzimidamide functionality is reduced to the amidine using tin(II) chloride dihydrate in DMF before cleavage from the resin. nih.gov This multi-step, solid-phase approach highlights the potential for constructing complex amidine-containing molecules.

Table 1: Key Steps in a Potential Solid-Phase Synthesis of this compound Analogs

StepReactionReagents and ConditionsPurpose
1Immobilization3-Cyanobenzyl alcohol, suitable resin (e.g., Wang resin), coupling agentAnchor the starting material to the solid support.
2EtherificationPhenol, DEAD, PPh₃ (Mitsunobu) or NaH, benzyl halide (Williamson)Form the phenyl ether linkage.
3Amidine Formation1. HCl/MeOH (Pinner reaction); 2. NH₃/MeOHConvert the nitrile to the amidine group.
4CleavageTrifluoroacetic acid (TFA)Release the final product from the resin.

Solution-Phase High-Throughput Synthesis Strategies for Analogues

Solution-phase synthesis, particularly when adapted for high-throughput and parallel formats, offers a complementary approach for generating libraries of this compound analogs. This method can be advantageous for optimizing reaction conditions and exploring a wide range of structural diversity. uniroma1.it Key strategies in high-throughput solution-phase synthesis include the use of automated liquid handlers, parallel reaction blocks, and efficient purification techniques.

The synthesis of libraries of N-substituted benzamide (B126) derivatives has been successfully achieved using solution-phase parallel synthesis. researchgate.net This often involves the reaction of a common scaffold with a diverse set of building blocks in a multi-well plate format. For this compound analogs, a convergent synthesis could be employed where a library of substituted phenols is reacted with a common 3-amidinobenzyl halide precursor. Alternatively, a library of substituted benzyl halides could be reacted with a common phenol.

The direct addition of amines to nitriles is an atom-economical method for amidine synthesis and can be amenable to high-throughput formats. nih.gov The synthesis of amidines from nitriles via intermediate amidoximes, followed by catalytic hydrogenation, provides another versatile solution-phase route. tandfonline.com

Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis for Analog Libraries

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Purification Simplified (filtration and washing)Often requires chromatography or extraction
Automation Highly amenable to automationCan be automated with robotic systems
Reaction Monitoring More challengingEasier to monitor by standard techniques (TLC, LC-MS)
Scale Typically smaller scaleMore readily scalable
Reagent Excess Excess reagents can be used to drive reactions to completionStoichiometric control is more critical

Biocatalytic and Chemoenzymatic Pathways for this compound and Related Structures

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. While direct biocatalytic routes to this compound are not yet established, chemoenzymatic approaches that combine enzymatic and chemical steps hold considerable promise.

Enzyme-Mediated Amidine Formation

The direct enzymatic formation of amidines is an area of growing interest, though it is less developed than enzymatic amide synthesis. A chemoenzymatic cascade for the synthesis of amides from aldehydes has been reported, which involves the in-situ formation of an aldoxime followed by enzymatic dehydration to a nitrile, and then enzymatic hydration to the amide. researchgate.net This highlights the potential for multi-enzyme systems in complex transformations.

While no specific "amidine synthase" has been characterized for the direct conversion of a nitrile and an amine source to an amidine, related enzymes could potentially be engineered or discovered. For example, the direct addition of amines to nitriles is a known chemical transformation, and enzymes that can activate nitriles or amines could potentially catalyze this reaction. A patent describes a process for preparing amidines from nitriles and amines in the presence of a mercaptocarboxylic acid, suggesting a catalyzed addition mechanism. google.com

Biocatalytic Approaches for Phenyl Ether Linkage Construction

The construction of the phenyl ether linkage using biocatalysts presents a significant challenge, as enzymes that catalyze this specific bond formation are not common. Most research has focused on the cleavage of aryl ethers, for example, by cytochrome P450 enzymes.

However, some biocatalytic methods for O-alkylation of phenols have been explored. While not directly forming a benzyl phenyl ether, these studies provide a foundation for future development. For instance, the alkylation of phenols can be achieved, though it often competes with C-alkylation. pnnl.gov

A more promising avenue may lie in the chemoenzymatic synthesis of diaryl ethers. rsc.org While this compound is a benzyl aryl ether, the principles of activating a hydroxyl group for etherification could be adapted. For example, a lipase (B570770) could be used to selectively acylate a diol, followed by chemical etherification of the remaining hydroxyl group.

A method for making benzylated phenols by reacting phenols with benzyl alcohols in the presence of a basic metal oxide catalyst in the vapor phase has been described, indicating that the chemical transformation is feasible under certain conditions. google.com Exploring enzymes that can function under non-aqueous conditions or in biphasic systems might enable a similar biocatalytic transformation.

Table 3: Potential Enzymes for Chemoenzymatic Synthesis

Enzyme ClassPotential ApplicationChallenges and Considerations
Nitrile Hydratase Conversion of a 3-cyanobenzyl phenyl ether to the corresponding amide, which could be a precursor to the amidine.The subsequent chemical conversion of the amide to the amidine would be required.
Lipase Selective protection/deprotection of hydroxyl groups in precursors.The direct formation of the ether bond by lipases is not a typical reaction.
Oxidoreductases Activation of the benzylic position for subsequent nucleophilic attack by a phenol.Controlling the selectivity and preventing over-oxidation would be critical.

In Vitro Biological Target Identification and Mechanistic Characterization of 3 Amidinobenzyl Phenyl Ether

Enzymatic Target Profiling of 3-Amidinobenzyl Phenyl Ether and its Analogues

This compound has been identified as an inhibitor of several serine proteases. The amidine functional group often plays a crucial role in the recognition and inhibition of these enzymes, which have a serine residue in their active site. The inhibitory activity of this compound has been quantified against key serine proteases involved in physiological and pathological processes, namely trypsin, thrombin, and plasmin.

The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibition. The Ki values for this compound against these three serine proteases have been determined and are presented in the table below.

EnzymeKi (μM)
Trypsin18.5
Thrombin43.0
Plasmin14.0

Data sourced from a 1975 study by Walsmann et al.

These data indicate that this compound is a micromolar inhibitor of all three tested serine proteases, with the highest potency observed against plasmin, followed by trypsin and then thrombin. A detailed kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inactivation rate constant (kinact) for irreversible inhibition has not been reported in the currently available literature. Such studies would be essential to fully characterize the inhibitory mechanism of this compound.

There is currently no publicly available scientific literature or database information detailing the interaction of this compound with other enzyme families beyond serine proteases. Comprehensive enzymatic profiling would be required to assess the broader enzymatic selectivity of this compound.

While the Ki values provide a glimpse into the selectivity of this compound among the three tested serine proteases, a comprehensive assessment of its specificity and selectivity across a diverse panel of enzymes is not available. Such studies are critical in drug discovery to understand the potential for off-target effects. The structural determinants for its observed selectivity for plasmin and trypsin over thrombin likely reside in the specific amino acid residues lining the S1 pocket of these enzymes, which accommodate the amidinobenzyl moiety of the inhibitor.

Receptor Binding and Allosteric Modulation Studies of this compound

Bioactivity data from the ChEMBL database (CHEMBL294703) indicates that this compound has been tested against the human Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor, which is a G-protein coupled receptor (GPCR). In a functional assay assessing the antagonist activity of the compound at the thrombin receptor, this compound was found to be "Inactive".

No further details regarding the binding affinity (e.g., Kd or IC50 values) or the specific type of functional assay are available in the public domain. There is no information regarding the interaction of this compound with other GPCRs or with ion channels.

There is currently no scientific literature or database information available that describes any interaction analysis of this compound with nuclear receptors.

Orthosteric and Allosteric Binding Site Characterization

Currently, there is no publicly available research that characterizes the binding site of this compound on any specific protein target. Consequently, it is not possible to determine whether this compound acts as an orthosteric inhibitor, competing with the endogenous substrate at the active site, or as an allosteric modulator, binding to a distinct site to alter protein conformation and function. The determination of a compound's binding mode requires specific experimental studies, such as X-ray crystallography of the protein-ligand complex or detailed structure-activity relationship (SAR) analyses, which have not been published for this compound.

Cellular Pathway Perturbation and Phenotypic Screening of this compound in In Vitro Models

Detailed studies on the effects of this compound in cellular models are not available in the current body of scientific literature. Information regarding its impact on cellular pathways and any resulting phenotypes is therefore absent.

There is no published data to indicate which, if any, signaling cascades are modulated by this compound in specific cellular systems. Such investigations would typically involve treating cultured cells with the compound and measuring changes in the phosphorylation status or activity of key signaling proteins.

No studies utilizing transcriptomics (e.g., microarray or RNA-seq) or proteomics to profile the global changes in gene expression or protein abundance in response to treatment with this compound have been reported. These "omics" approaches are crucial for hypothesis-generating studies to understand a compound's broader cellular effects and potential mechanisms of action.

There is a lack of published research employing high-content imaging or other microscopy techniques to investigate the subcellular localization of this compound or to characterize any morphological changes it may induce in cells. Such studies would be necessary to understand its potential effects on cellular structure and organization.

Investigation of Molecular Mechanism of Action of this compound at the Protein Level

Direct experimental investigation into the molecular mechanism of action of this compound at the protein level has not been documented in the available scientific literature.

There are no available public data from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound. These techniques are essential for quantifying the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamic parameters (ΔH, ΔS) of a compound's interaction with a protein target. Without such data, a quantitative understanding of the molecular interactions of this compound remains elusive.

The following table summarizes the lack of available data for the specified areas of investigation:

SectionSubsectionTopicData Availability
3.2.3Orthosteric and Allosteric Binding Site CharacterizationNot Available
3.3Cellular Pathway Perturbation and Phenotypic ScreeningNot Available
3.3.1Signaling Cascade ModulationNot Available
3.3.2Gene Expression and Protein Abundance ProfilingNot Available
3.3.3High-Content ImagingNot Available
3.4Molecular Mechanism of Action at the Protein LevelNot Available
3.4.1Binding Kinetics and Thermodynamics (SPR, ITC)Not Available

Structural Characterization of Protein-Ligand Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The precise understanding of how a ligand binds to its protein target at an atomic level is crucial for structure-based drug design and for elucidating its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for providing high-resolution three-dimensional structures of protein-ligand complexes.

X-ray Crystallography

For decades, X-ray crystallography has been the gold standard for determining the atomic and molecular structure of proteins and their complexes with small molecules. sciopen.comhep.com.cn The process begins with the crystallization of the protein in the presence of the ligand, in this case, this compound. These co-crystals are then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. hep.com.cn

Should a high-resolution crystal structure of a protein in complex with this compound be obtained, it would reveal:

The precise binding site of the compound on the protein.

The specific amino acid residues involved in the interaction.

The network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Any conformational changes in the protein that occur upon ligand binding.

This detailed structural information would be invaluable for understanding the basis of the compound's potency and selectivity and for guiding the rational design of more effective derivatives. However, to date, no public records of a crystal structure for a protein in complex with this compound are available.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has more recently emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.govnih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in vitreous ice, and then imaged using a transmission electron microscope. nih.gov Thousands of individual particle images are then computationally averaged to generate a 3D reconstruction of the molecule. nih.gov

While historically used for larger macromolecules, recent advances have made cryo-EM increasingly applicable to smaller protein-ligand complexes. nih.gov If applied to a target protein of this compound, cryo-EM could provide similar insights into the binding mode and induced conformational changes as X-ray crystallography, especially for targets that are recalcitrant to crystallization. As with X-ray crystallography, there is currently no publicly available cryo-EM structure of a protein in complex with this compound.

A hypothetical data table illustrating the kind of information that could be derived from such a structural study is presented below.

ParameterHypothetical Finding for this compound-Protein X Complex
Resolution 2.5 Å
Binding Site Active site, S1 pocket
Key Interacting Residues Asp189, Ser195, Gly216
Hydrogen Bonds Amidine group with Asp189
Hydrophobic Interactions Phenyl ether moiety with a hydrophobic pocket
Conformational Change Loop 1 moves 2 Å to accommodate the ligand

This table is for illustrative purposes only, as no experimental data is currently available.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes

While X-ray crystallography and cryo-EM provide static snapshots of protein-ligand complexes, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformational changes in solution. This method measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, and thus can reveal changes in protein conformation.

When a ligand such as this compound binds to its target protein, it can induce conformational changes that alter the local environment of the protein's backbone. These changes can be detected by HDX-MS as alterations in the deuterium uptake in specific regions of the protein. By comparing the deuterium exchange rates of the protein in its free (apo) and ligand-bound states, researchers can map the regions of the protein that are affected by ligand binding.

A typical HDX-MS experiment would involve:

Incubating the target protein with and without this compound.

Diluting the samples into a deuterated buffer for various time points.

Quenching the exchange reaction by lowering the pH and temperature.

Digesting the protein into peptides using an acid-stable protease like pepsin.

Analyzing the peptide masses by mass spectrometry to determine the extent of deuterium incorporation.

The results of an HDX-MS study on a hypothetical protein target for this compound could be summarized in a differential deuterium uptake plot, highlighting the specific peptides that show protection (decreased exchange) or deprotection (increased exchange) upon ligand binding. This would provide valuable information on the binding site and any allosteric effects.

Below is an illustrative data table that one might generate from an HDX-MS experiment.

Peptide SequencePositionChange in Deuterium Uptake upon BindingInterpretation
GDSGGP188-193-1.5 DaProtection, likely part of the binding site
VVLGAH215-220-1.2 DaProtection, adjacent to the binding site
FCRTYK145-150+0.8 DaDeprotection, potential allosteric change

This table is for illustrative purposes only, as no experimental data is currently available.

Currently, there are no published studies that have utilized HDX-MS to investigate the conformational changes induced by the binding of this compound to a protein target.

Structure Activity Relationship Sar Elucidation and Ligand Optimization for 3 Amidinobenzyl Phenyl Ether

Systematic Structural Modifications of the Amidine Moiety and their Bioactivity Implications

The benzamidine (B55565) moiety is a well-established "warhead" for inhibitors of trypsin-like serine proteases. Its cationic nature allows it to form a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. Consequently, modifications to this group are approached with caution, as they can significantly impact target affinity.

The unsubstituted amidine group (-C(=NH)NH₂) is generally considered optimal for achieving high potency. Its basicity ensures it is protonated at physiological pH, facilitating the crucial electrostatic interaction with the S1 pocket. Modifications directly on the amidine nitrogen atoms or the amidine carbon are often detrimental to binding affinity.

For instance, N-alkylation of the amidine can reduce its ability to form the bidentate hydrogen bonds that characterize its interaction with the S1 pocket's aspartate residue. However, certain substitutions have been explored for specific purposes, such as creating prodrugs. One such modification is the formation of an N-hydroxy-benzamidine. This functional group can mask the highly basic amidine, potentially improving oral absorption, and can be metabolized in vivo to regenerate the active amidine moiety. While this strategy can enhance pharmacokinetic profiles, the N-hydroxy derivative itself typically exhibits significantly lower inhibitory activity compared to the parent amidine.

CompoundAmidine Moiety ModificationRelative Target AffinityRationale for Modification
Parent CompoundUnsubstituted (-C(=NH)NH₂)HighOptimal electrostatic interaction with S1 pocket.
Analog AN-hydroxy (-C(=NOH)NH₂)LowProdrug strategy to improve bioavailability.
Analog BN-methyl (-C(=NH)NHCH₃)Very LowDisrupts key hydrogen bonding interactions.

While the benzamidine group provides high affinity, its strong basicity can lead to poor oral bioavailability and lack of selectivity among different serine proteases. nih.gov This has driven the exploration of bioisosteric replacements—substituting the amidine with other functional groups that can mimic its interaction with the S1 pocket but possess more favorable physicochemical properties.

A highly successful bioisostere for the benzamidine group is the 1-aminoisoquinoline moiety. nih.gov This group is less basic than benzamidine, which can lead to improved cell permeability and oral absorption. nih.gov Despite its lower basicity, the nitrogen atom in the isoquinoline ring can still engage in the necessary interactions within the S1 pocket. Studies on factor Xa inhibitors have shown that replacing benzamidine with 1-aminoisoquinoline can maintain high potency while significantly improving pharmacokinetic profiles and selectivity against other proteases like trypsin. nih.gov

Other bioisosteres that have been investigated include guanidine and various nitrogen-containing heterocycles like benzoxazoles. nih.gov For example, an oxyguanidine moiety has been used as a surrogate for the arginine side chain in thrombin inhibitors. nih.gov The goal of these replacements is to retain the key binding interactions while modulating properties such as pKa, lipophilicity, and metabolic stability to create a more drug-like molecule.

CompoundS1 Binding MoietyFactor Xa Kᵢ (nM)Selectivity vs. Trypsin (fold)
Inhibitor 1Benzamidine8>125
Inhibitor 21-Aminoisoquinoline6>600

Exploration of the Phenyl Ether Bridge and its Influence on Biological Activity

The diaryl ether linkage is a prevalent scaffold in medicinal chemistry, valued for its metabolic stability and specific conformational preferences. nih.gov It acts as a rigid yet flexible spacer, orienting the two aromatic rings in a defined, non-coplanar geometry that can be exploited to interact with different regions of a target's active site.

The phenyl ring of the phenyl ether moiety often occupies hydrophobic pockets (e.g., the S4 pocket in some proteases) adjacent to the primary binding site. Therefore, its substitution pattern can significantly modulate binding affinity through steric and electronic effects.

Structure-activity relationship studies on various diaryl ether-based inhibitors have demonstrated that the nature and position of substituents on this phenyl ring are critical for potency. For example, in a series of diaryl ether-based inhibitors of P. aeruginosa FabV, the introduction of a para-benzenesulfonamide motif on the phenyl ring was found to be a privileged modification, likely due to its ability to form hydrogen bonds with key residues. nih.gov In other studies on antitumor diaryl ether derivatives, the presence of electron-withdrawing groups like chlorine or hydrogen-bond-donating groups like hydroxyl at the para-position significantly enhanced biological activity. nih.gov These substituents can influence the electronic nature of the ring and provide additional interactions with the target protein, such as hydrogen bonds or halogen bonds, thereby increasing affinity.

CompoundSubstituent at Phenyl Ring (para-position)Relative Inhibitory Activity (IC₅₀)Potential Interaction
Analog C-H (Unsubstituted)BaselineHydrophobic
Analog D-ClHighHydrophobic, Halogen Bonding
Analog E-OHHighHydrogen Bond Donor/Acceptor
Analog F-SO₂NH₂Very HighHydrogen Bonding Network

The ether oxygen itself is a key determinant of the scaffold's geometry. While stable, it can be replaced with other heteroatoms to fine-tune conformational properties and introduce new interactions. A common strategy is the replacement of the ether oxygen (-O-) with a sulfur atom (-S-) to create a diaryl thioether. nih.gov This substitution maintains the diaryl linkage but alters the bond angle and length, which can change the relative orientation of the two aromatic rings. Thioethers are also generally stable to metabolism. nih.gov In some cases, this modification can lead to improved activity or stability. For example, replacing a labile disulfide bond with a stable thioether bridge in analogues of the complement inhibitor compstatin resulted in peptides that largely maintained their potent activity while gaining resistance to reduction. nih.govnih.gov

Further modifications could include replacing the oxygen with an amino group (-NH-) or methylene group (-CH₂-), or optimizing the linker length by inserting alkyl chains (e.g., -O-CH₂-). Each modification impacts the flexibility, angle, and electronic nature of the bridge, providing a tool to optimize the inhibitor's fit within the enzyme's active site.

CompoundLinker MoietyRelative StabilityKey Property Change
Parent ScaffoldEther (-O-)HighStandard diaryl ether geometry.
Analog GThioether (-S-)HighAltered bond angle and increased lipophilicity.
Analog HAmino (-NH-)ModerateIntroduces H-bond donor capability.

Conformational Analysis and Rigidification Strategies for the 3-Amidinobenzyl Phenyl Ether Scaffold

The this compound scaffold is inherently flexible due to several rotatable bonds, particularly around the ether linkage and the benzyl (B1604629) group. In solution, such molecules exist as an equilibrium of multiple conformations. However, it is presumed that only one or a small subset of these conformations is responsible for binding to the target enzyme—the so-called "bioactive conformation." The energy required to adopt this conformation can impact binding affinity.

Conformational analysis, through techniques like X-ray crystallography of ligand-enzyme complexes and computational modeling, is crucial for understanding the bioactive conformation. nih.gov Once this conformation is identified, a powerful optimization strategy is rigidification . This involves synthetically locking the flexible molecule into its bioactive shape. nih.govnih.gov This pre-organization reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interaction with the target. taylorandfrancis.com This often leads to a significant increase in binding affinity and can also enhance selectivity, as the rigid molecule is less likely to adopt conformations that fit into the binding sites of off-target proteins. nih.govnih.gov

Common rigidification strategies include:

Macrocyclization: Creating a cyclic peptide or small molecule by tethering two parts of the flexible inhibitor. taylorandfrancis.comnih.gov

Fused Rings: Incorporating the flexible bonds within a new ring system, such as forming a tetrahydrofuran or other heterocyclic ring to constrain key dihedral angles.

Introduction of Rigid Linkers: Replacing flexible alkyl chains with more rigid units like alkynes or aromatic rings.

For the this compound scaffold, a cyclization strategy could involve creating a covalent bridge between the two phenyl rings, forming a dibenzofuran-like core, or linking the benzyl portion to the phenyl ring to restrict the rotation around the ether bond.

Compound TypeKey Structural FeatureConformational EntropyExpected Impact on Affinity/Selectivity
Flexible ParentMultiple rotatable bondsHighBaseline; potential for off-target binding.
Rigidified AnalogConstrained dihedral angles (e.g., via macrocycle)LowIncreased affinity and enhanced selectivity.

Impact of Rotational Barriers on Binding Affinity and Efficacy

The diaryl ether moiety in this compound is a flexible linker connecting two key pharmacophoric elements: the 3-amidinobenzyl group, which typically interacts with a specificity pocket (like the S1 pocket in factor Xa), and the second phenyl ring, which can engage with other hydrophobic regions of the target's active site (such as the S4 pocket). The conformational freedom of this linker, specifically the rotation around the C-O-C bonds, dictates the spatial orientation of these two aromatic systems.

Studies on various diaryl ether-based inhibitors have shown that controlling the torsional angles is crucial for potency. nih.govchemrxiv.org The optimal dihedral angle of the ether linkage is critical for positioning the terminal phenyl ring in a manner that maximizes favorable interactions, such as hydrophobic or π-π stacking, within the enzyme's active site. Therefore, understanding the energetic landscape of rotation is a key aspect of optimizing ligand efficacy.

Cyclization and Constrained Analogues Synthesis for Conformational Restriction

To mitigate the negative entropic cost associated with the binding of flexible molecules, medicinal chemists often employ a strategy of conformational restriction. This involves modifying the molecular scaffold to reduce its flexibility, effectively "locking" it into a conformation that is close to the bioactive one. For this compound, this can be achieved through cyclization.

By introducing a chemical bridge between the two phenyl rings, the diaryl ether core can be transformed into a more rigid heterocyclic system. This strategy drastically reduces the rotational freedom around the ether linkage. The synthesis of such constrained analogues provides valuable SAR data, as a significant increase in potency can often be attributed to the pre-organization of the ligand for its target, thus minimizing the entropic penalty of binding.

Below is a table illustrating this strategy, comparing the flexible parent structure to hypothetical rigid analogues.

Compound NameStructureRationale for Conformational Restriction
This compoundChemical structure of this compoundFlexible diaryl ether linker with significant rotational freedom.
2-(3-Amidinobenzyl)dibenzofuranChemical structure of 2-(3-Amidinobenzyl)dibenzofuranA five-membered ring locks the two aryl groups in a planar conformation, severely restricting rotation.
3-Amidino-9H-xantheneChemical structure of 3-Amidino-9H-xantheneA six-membered heterocyclic ring constrains the dihedral angle between the two phenyl rings.

The synthesis of these rigid analogues, while often more complex, allows for a systematic exploration of the conformational requirements for optimal binding and can lead to the discovery of ligands with significantly improved affinity and selectivity.

Pharmacophore Modeling and Rational Design of Next-Generation this compound Analogues

Pharmacophore modeling serves as a cornerstone for the rational design of new chemical entities based on the known structural requirements for biological activity. This computational approach is invaluable for optimizing the this compound scaffold to enhance potency and selectivity.

Ligand-Based Pharmacophore Model Generation from Active Series

In scenarios where the three-dimensional structure of the biological target is unknown, a ligand-based pharmacophore model can be generated from a series of active analogues. mdpi.com This method involves identifying the common chemical features of active molecules that are essential for their interaction with the target. nih.gov For a series of inhibitors based on the this compound scaffold, a ligand-based model would typically be constructed by aligning the structures of the most potent compounds and abstracting their shared features.

The key steps involve conformational analysis of each ligand, superposition of the resulting conformers, and identification of common spatial arrangements of pharmacophoric features. For factor Xa inhibitors, a successful model often includes features such as a positive ionizable center, hydrogen bond donors, and hydrophobic aromatic regions. researchgate.netsapub.org

A hypothetical pharmacophore model for this series would likely contain the features outlined in the table below.

Pharmacophore FeatureCorresponding Chemical GroupPutative Interaction
Positive Ionizable (PI)Amidine group on the benzyl ringForms salt bridge/H-bonds in a specificity pocket (e.g., with Asp189 in factor Xa's S1 pocket).
Aromatic Ring (AR1)Benzyl ringEngages in π-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)Ether oxygenInteracts with hydrogen bond donors in the active site.
Aromatic Ring (AR2) / Hydrophobic (HY)Terminal phenyl ringOccupies a hydrophobic pocket (e.g., factor Xa's S4 pocket).

This model can then be used as a 3D query to screen virtual libraries for new compounds with diverse scaffolds that match the required pharmacophoric points, potentially leading to the discovery of novel hit compounds. nih.gov

Structure-Based Pharmacophore Refinement Utilizing Target Structural Data

When the 3D structure of the target protein, particularly a ligand-protein co-crystal structure, is available, a more accurate structure-based pharmacophore model can be developed. dovepress.comnih.gov This approach directly utilizes the information about the key interactions observed between the ligand and the amino acid residues in the binding site. acs.orgnih.gov

For this compound analogues targeting an enzyme like factor Xa, where numerous crystal structures are available, a structure-based model would be derived by analyzing the interactions of a bound ligand. The model would define the precise location and nature of interactions:

S1 Pocket: The positively charged amidine group forms a crucial salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.

Aromatic Stacking: The benzyl ring is often positioned to interact with aromatic residues like Tyr228 and Trp215.

S4 Pocket: The second phenyl ring of the ether would be modeled to fit within the hydrophobic S4 pocket, which is defined by residues such as Tyr99, Phe174, and Trp215.

This structure-based model refines the distances, angles, and exclusion volumes of the pharmacophore, providing a more precise template for ligand design compared to a purely ligand-based approach. It ensures that newly designed molecules not only possess the correct chemical features but also have a complementary shape and size to the active site.

De Novo Design Principles for Enhanced Target Selectivity and Potency

The ultimate goal of pharmacophore modeling is to guide the de novo design of next-generation inhibitors with superior properties. Using a validated pharmacophore model, new molecular scaffolds can be designed from scratch or by modifying existing ones to perfectly match the pharmacophoric features while optimizing for potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Enhancing Potency: The design process can focus on optimizing interactions within the binding site. For instance, substituents can be added to the terminal phenyl ring of the this compound scaffold to achieve a better fit and stronger hydrophobic interactions within the S4 pocket.

Enhancing Selectivity: Selectivity is a critical attribute, especially for serine protease inhibitors, due to the high degree of similarity among their active sites. Designing for selectivity involves exploiting the subtle differences between the target and off-target enzymes. mdpi.com For example, to achieve selectivity for factor Xa over other proteases like thrombin or trypsin, the design can focus on ligands that specifically interact with non-conserved residues. The S4 pocket of factor Xa is a well-known region for achieving selectivity. frontiersin.org By designing analogues where the terminal phenyl group is decorated with substituents that form specific interactions with the unique residues of factor Xa's S4 pocket, one can significantly enhance selectivity. dovepress.com

This rational, structure-guided approach allows for the creation of novel analogues that are not merely variations of known compounds but are specifically engineered for high-affinity, selective binding to the target.

Computational Chemistry and Molecular Modeling Applications in 3 Amidinobenzyl Phenyl Ether Research

Molecular Docking Simulations for Ligand-Target Interactions of 3-Amidinobenzyl Phenyl Ether

Molecular docking is a cornerstone of computational drug discovery, employed to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations are instrumental in understanding its interactions with target proteins, such as serine proteases, where the amidine group can act as a potent pharmacophore.

Docking algorithms generate a series of possible binding poses of this compound within the active site of a target protein. These poses are then scored based on various energy functions to identify the most favorable binding mode. A crucial aspect of this analysis is the detailed examination of the intermolecular interactions that stabilize the protein-ligand complex.

For instance, in studies of analogous compounds with a 3-amidinobenzyl moiety targeting serine proteases like factor Xa, the positively charged amidine group typically forms strong salt bridge and hydrogen bond interactions with a conserved aspartic acid residue in the S1 specificity pocket of the enzyme. The phenyl ether component of the scaffold can then occupy adjacent hydrophobic pockets, forming van der Waals and pi-stacking interactions with aromatic residues. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding site.

Interaction TypeFunctional Group of this compoundPotential Interacting Residues in a Serine Protease Active Site
Salt Bridge/Hydrogen BondAmidineAspartic Acid (e.g., Asp189 in Factor Xa)
Hydrogen BondAmidineSerine, Glycine (backbone carbonyls)
Hydrophobic/van der WaalsBenzyl (B1604629) RingTyrosine, Phenylalanine, Tryptophan
Hydrophobic/van der WaalsPhenyl RingLeucine, Isoleucine, Valine
Pi-StackingBenzyl and Phenyl RingsTyrosine, Phenylalanine, Tryptophan

The this compound scaffold can serve as a template for virtual screening campaigns to identify novel and more potent inhibitors. Large chemical databases can be computationally screened to find molecules that share the core scaffold but possess diverse substitutions. This approach allows for the rapid exploration of a vast chemical space to identify compounds with potentially improved binding affinities or pharmacokinetic properties.

The process typically involves a hierarchical filtering approach. Initially, a large library of compounds is filtered based on physicochemical properties to select for drug-like molecules. Subsequently, these compounds are docked into the target protein's active site. The top-scoring hits are then subjected to more rigorous computational analysis, such as more advanced docking protocols or visual inspection of their binding modes, before being selected for experimental validation. This strategy has been successfully applied to discover novel inhibitors for various targets using scaffolds with similar functionalities.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility of both the ligand and the protein over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the energetic contributions to binding.

MD simulations of the this compound-protein complex can reveal important information about the stability of the predicted binding mode. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, researchers can assess the stability of the complex. Fluctuations in the ligand's position can indicate a less stable binding mode, while a stable trajectory suggests a favorable interaction.

Furthermore, MD simulations can be employed to investigate allosteric effects. The binding of this compound to the active site may induce conformational changes in distant regions of the protein, which can modulate its activity. By analyzing the correlated motions of different protein domains during the simulation, potential allosteric sites can be identified and characterized, offering alternative strategies for drug design. For example, studies on factor Xa inhibitors have revealed that binding to the active site can influence the dynamics of remote loops that are important for substrate recognition and catalysis.

More advanced computational techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy of this compound to its target. These methods calculate the free energy of the complex, the free protein, and the free ligand from MD simulation trajectories to derive the binding free energy.

Energy ComponentDescriptionContribution to Binding
ΔE_vdwvan der Waals energyGenerally favorable
ΔE_elecElectrostatic energyCan be favorable or unfavorable
ΔG_polarPolar solvation energyGenerally unfavorable (desolvation penalty)
ΔG_nonpolarNonpolar solvation energyGenerally favorable (hydrophobic effect)
-TΔSConformational entropyGenerally unfavorable

These calculations can provide a more quantitative prediction of the binding affinity and can be used to rank a series of analogues based on their predicted potency.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For a more detailed understanding of the electronic effects and reaction mechanisms involved in the interaction of this compound with its target, Quantum Mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.

QM calculations can be used to accurately determine the electronic properties of the this compound molecule itself, such as its charge distribution, molecular orbitals, and electrostatic potential. This information is crucial for understanding its reactivity and how it will interact with the electrostatic field of the protein's active site.

QM/MM calculations provide a powerful tool to study enzymatic reactions and the covalent modification of residues, which can be relevant for certain inhibitors. In a QM/MM approach, the region of the system where bond-breaking and bond-forming events occur (e.g., the ligand and the key catalytic residues of the enzyme) is treated with a high level of QM theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field.

For example, if this compound were to act as a mechanism-based inhibitor of a serine protease, QM/MM simulations could be used to model the nucleophilic attack of the catalytic serine on the amidine group, the formation of a tetrahedral intermediate, and the subsequent steps of the inhibition mechanism. These calculations can provide detailed insights into the transition states and energy barriers of the reaction, which are not accessible with classical MD simulations. Such studies have been instrumental in elucidating the catalytic mechanisms of various enzymes and the mode of action of covalent inhibitors.

Electronic Structure Analysis of this compound for Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to analyze the distribution of electrons and predict sites susceptible to chemical reactions. For phenyl ether derivatives, understanding the electronic structure of transition states is crucial for predicting reaction pathways. nih.gov

Key electronic properties that are analyzed include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amidinium group is expected to be a primary site for electrostatic interactions with biological targets.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and predict how the molecule will interact with its environment, including solvent molecules and enzyme residues.

These analyses allow for the prediction of how the molecule will behave in different chemical environments and provide a rational basis for designing derivatives with enhanced reactivity or stability. For instance, in studies of related phenyl ethers, analyzing the electronic structure of transition states has been used to explain product selectivities in chemical reactions. nih.gov

Reaction Mechanism Elucidation at the Enzyme Active Site

Computational modeling is a powerful tool for visualizing and understanding the interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level. Docking studies and molecular dynamics simulations are primary methods used to elucidate these mechanisms.

Derivatives of 3-amidinobenzyl have been investigated as potent and selective inhibitors of blood coagulation factor Xa (fXa), a critical enzyme in the coagulation cascade. nih.gov In these studies, computational approaches were key to understanding the binding topology. nih.gov

Docking Studies: Docking simulations predict the preferred orientation of a ligand when it binds to a receptor. For the 3-amidinobenzyl-1H-indole-2-carboxamides, all compounds were docked into the factor Xa binding site to rationalize their biological affinity. nih.gov These studies were based on existing X-ray crystal structures of factor Xa in complex with other inhibitors. nih.gov The binding modes predicted by docking were later validated by solving the X-ray crystal structures of several of the new inhibitors in complex with the enzyme. nih.gov

Key Interactions Identified by Modeling:

Amidinobenzyl Group: This positively charged group typically forms strong electrostatic and hydrogen bond interactions with negatively charged residues in the enzyme's S1 binding pocket, such as Asp189 in serine proteases like factor Xa.

Phenyl Ether Moiety: The central phenyl ether core acts as a scaffold, positioning other functional groups for optimal interaction with the enzyme's active site. It can engage in hydrophobic and van der Waals interactions with nonpolar residues.

By elucidating these binding mechanisms, researchers can design new derivatives with improved potency and selectivity, providing clear guidelines for further synthetic efforts. nih.gov

Cheminformatics Approaches for Dataset Analysis and Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These approaches are crucial for identifying promising drug candidates from vast virtual libraries and for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of 138 3-amidinobenzyl-1H-indole-2-carboxamide inhibitors of factor Xa, 3D-QSAR studies were conducted to identify the key molecular features responsible for their affinity and selectivity. nih.gov

The development of these models typically involves the following steps:

Dataset Assembly: A diverse set of molecules with experimentally measured biological activities is collected.

Molecular Alignment: The molecules are superimposed based on a common structural feature or a docked conformation. In the factor Xa inhibitor study, the alignment rule was derived from the docking studies. nih.gov

Descriptor Calculation: Numerical descriptors representing steric, electrostatic, and hydrophobic properties are calculated for each molecule. Common QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Model Building and Validation: Statistical methods are used to build a regression model linking the descriptors to the biological activity. The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation and by using external test sets. nih.gov

The resulting 3D-QSAR models for the factor Xa inhibitors were highly predictive and consistent, with good correlation coefficients for both CoMFA and CoMSIA. nih.gov The information from these models aligns with experimental data and provides valuable predictions for the activity of novel inhibitors. nih.gov

Table 1: Key Parameters in 3D-QSAR Study of Factor Xa Inhibitors
ParameterDescriptionRelevance in the Study
Dataset Size Number of compounds used to build the model.A series of 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides and analogues. nih.gov
QSAR Methods Computational techniques used to generate the model.CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.gov
Validation Methods used to assess the model's predictive power.Conventional and cross-validated r² values, leave-one-out method, and randomization of biological activities. nih.gov
Outcome The utility of the generated QSAR model.Generated consistent and highly predictive models that correspond to the experimentally determined binding site topology. nih.gov

Machine Learning Algorithms for Bioactivity Prediction and Lead Prioritization

Machine learning (ML), a subset of artificial intelligence, is increasingly used in drug discovery to build predictive models from large and complex datasets. plos.org These models can predict the biological activity of novel compounds, helping to prioritize which ones should be synthesized and tested, thereby saving time and resources.

Various ML algorithms can be applied for bioactivity prediction:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their results to get a more accurate and stable prediction.

Support Vector Machines (SVM): A classification method that finds the hyperplane that best separates data points of different classes.

Deep Neural Networks (DNN): Complex, multi-layered networks that can learn intricate patterns from data, often used in what is known as "deep learning". nih.gov

The process involves training these algorithms on large datasets of molecules with known activities, often sourced from databases like ChEMBL. nih.gov The molecules are represented by numerical descriptors or fingerprints. Once trained, the models can screen virtual libraries containing thousands or millions of compounds to identify potential hits. This approach has been used to identify novel modulators for various pharmacologically relevant targets. chemrxiv.org

Table 2: Comparison of Machine Learning Algorithms for Bioactivity Prediction
AlgorithmPrincipleApplication in Drug Discovery
Random Forest (RF) Ensemble of decision trees.Often shows strong performance in QSAR and bioactivity prediction tasks. plos.orgnih.gov
Support Vector Classification (SVC) Finds an optimal hyperplane to separate classes.Effective for classification tasks like active vs. inactive compounds. nih.gov
Deep Neural Networks (DNN) Multi-layered neural networks.Can capture complex, non-linear structure-activity relationships from large datasets. nih.gov
k-Nearest Neighbors (k-NN) Classification based on the majority class among the 'k' nearest neighbors.A simple yet effective method, particularly when structurally similar molecules have similar activities. nih.gov

The ultimate goal of using these predictive models is to prioritize lead candidates for further development, focusing experimental efforts on compounds with the highest probability of success.

Advanced in Vitro Assay Development and High Throughput Screening Methodologies for 3 Amidinobenzyl Phenyl Ether

Development of Robust Biochemical Assays for 3-Amidinobenzyl Phenyl Ether Target Evaluation

Biochemical assays are fundamental in drug discovery for directly measuring the interaction between a compound and its purified molecular target, such as an enzyme or receptor. nih.gov These assays are typically the first step in a screening cascade, designed for high-throughput to test large numbers of compounds quickly.

Enzyme Kinetic Assays in High-Throughput Microplate Formats

Enzyme kinetic assays are crucial for determining if this compound acts as an inhibitor or activator of a specific enzyme target and for elucidating its mechanism of inhibition. nih.gov The transition of these assays into high-throughput microplate formats (e.g., 96, 384, or 1536-well plates) allows for the rapid screening of many compounds and concentrations simultaneously. researchgate.net

The development of a robust enzymatic assay for HTS involves several key steps:

Reagent Optimization : This includes determining the optimal concentrations of the enzyme and its substrate. For an inhibitory assay, the substrate concentration is often kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. nih.gov

Assay Conditions : Buffer components, pH, and temperature are optimized to ensure enzyme stability and activity throughout the screening process.

Detection Method : The choice of detection method depends on the enzyme reaction. Common methods include fluorescence, absorbance, or luminescence readouts. researchgate.netmdpi.com For example, a fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage provides a highly sensitive and continuous read-out suitable for HTS. mdpi.com

Validation : The assay's performance is validated using statistical metrics like the Z'-factor, which assesses the signal-to-background ratio and data variation to ensure the assay is robust and reliable for screening. nih.gov

Below is a hypothetical data table illustrating the results from a kinetic analysis of a target enzyme in the presence of this compound, performed in a 384-well microplate format.

Table 1: Illustrative Enzyme Kinetic Parameters in the Presence of this compound

Compound ConcentrationApparent Km (µM)Apparent Vmax (RFU/sec)Inhibition Type
Control (No Compound)10.25,140N/A
1 µM this compound25.55,135Competitive
5 µM this compound61.25,142Competitive

This table presents hypothetical data for illustrative purposes.

Binding Assays Utilizing Labeled Ligands or Label-Free Biophysical Readouts

Binding assays directly measure the physical interaction between this compound and its target protein. These assays are essential for confirming direct target engagement and determining binding affinity (Kd).

Labeled Ligand Assays : These methods use a probe molecule (a labeled version of the compound or a known ligand) that generates a signal upon binding.

Fluorescence Polarization (FP) : FP is a homogeneous technique suitable for HTS. It measures the change in the rotational speed of a small fluorescently labeled ligand when it binds to a larger protein target.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This assay measures the transfer of energy between a donor fluorophore (e.g., on the protein) and an acceptor fluorophore (e.g., on the ligand or a labeled antibody) when they are in close proximity.

Label-Free Biophysical Readouts : These techniques detect binding events without requiring labels, which can sometimes interfere with the interaction.

Surface Plasmon Resonance (SPR) : SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (e.g., this compound) flows over and binds to an immobilized target protein.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Table 2: Comparison of Binding Assay Formats for this compound

Assay TechniquePrincipleThroughputKey Output
Fluorescence Polarization (FP)Change in rotational speed of a fluorescent ligand upon bindingHighBinding Affinity (Kd), IC50
Surface Plasmon Resonance (SPR)Change in refractive index upon mass change on a sensor surfaceMediumBinding Affinity (Kd), On/Off Rates (kon/koff)
Isothermal Titration Calorimetry (ITC)Measures heat change upon bindingLowBinding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS)

Establishment of Cell-Based Assays for Functional Characterization of this compound

Cell-based assays provide a more physiologically relevant context for evaluating the activity of this compound by assessing its effects within a living cell. nih.gov These assays can measure downstream functional consequences of target engagement, such as the modulation of signaling pathways or changes in cellular health and morphology.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. nih.gov These assays are engineered by linking a pathway-specific DNA response element to the promoter of a readily detectable reporter gene, such as luciferase or Green Fluorescent Protein (GFP). nih.gov If this compound modulates the signaling pathway, it will lead to a change in the expression of the reporter gene, which can be quantified. nih.gov

The development process includes:

Construct Design : A plasmid is created containing a response element for the pathway of interest upstream of a reporter gene.

Cell Line Transfection : A suitable cell line is transfected with the reporter construct, either transiently for flexibility or stably for long-term, consistent use. nih.gov

Assay Optimization : Cells are treated with varying concentrations of this compound, and the reporter signal is measured. The assay is optimized for cell density, incubation time, and reagent concentrations.

Table 3: Example of Reporter Gene Assay Results for Pathway Modulation

CompoundConcentration (µM)Relative Luciferase Units (RLU)Pathway Activity
Vehicle Control-100 ± 8Baseline
This compound0.195 ± 10No significant change
This compound1.042 ± 5Inhibition
This compound10.015 ± 3Strong Inhibition

This table presents hypothetical data for illustrative purposes.

Phenotypic Assays for Cellular Response Profiling (excluding clinical applications)

Phenotypic assays measure the global effects of a compound on cell morphology and function without pre-supposing a specific molecular target. High-content imaging (HCI) or high-content screening (HCS) is a primary methodology for this approach. nih.gov Assays like the Cell Painting assay use a cocktail of fluorescent dyes to label multiple cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, endoplasmic reticulum). researchgate.net Automated microscopy and image analysis software then extract hundreds of quantitative features from each cell.

This multi-parametric profiling can reveal unexpected mechanisms of action or off-target effects of this compound by comparing its induced phenotypic profile to a reference library of compounds with known mechanisms.

Table 4: Selected Phenotypic Features Measured in a High-Content Assay

Cellular CompartmentExample Feature MeasuredPotential Biological Interpretation
NucleusSize, Shape, DNA textureCell cycle arrest, DNA damage
MitochondriaMembrane potential, MorphologyMitochondrial toxicity, changes in metabolic state
Actin CytoskeletonFiber intensity, TextureChanges in cell motility, adhesion, or morphology
Endoplasmic ReticulumStaining pattern, IntensityER stress response

Flow Cytometry-Based Assays for Detailed Cellular Responses

Flow cytometry is a powerful technique for making multi-parametric measurements on individual cells within a population. nih.gov It is well-suited for detailed follow-up studies after a primary screen to dissect the cellular mechanisms affected by this compound. Thousands of cells can be analyzed per second, providing statistically robust data on heterogeneous cellular responses. nih.gov

Common flow cytometry applications for compound characterization include:

Cell Viability and Apoptosis : Using dyes like Propidium Iodide (PI) and Annexin V, one can distinguish between live, apoptotic, and necrotic cells following treatment.

Cell Cycle Analysis : DNA-binding dyes (e.g., DAPI) allow for the quantification of cells in different phases of the cell cycle (G1, S, G2/M), revealing potential cell cycle arrest.

Target Engagement : Intracellular staining with fluorescently-labeled antibodies can measure changes in the levels or post-translational modifications (e.g., phosphorylation) of a target protein.

Table 5: Illustrative Flow Cytometry Data for Cell Cycle Analysis

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45%35%20%
This compound (5 µM)25%15%60%

This table presents hypothetical data for illustrative purposes, suggesting a G2/M phase arrest.

Table of Compounds

Compound Name
This compound
Annexin V
DAPI (4',6-diamidino-2-phenylindole)
Green Fluorescent Protein (GFP)

High-Throughput and High-Content Screening Strategies for this compound Derivatives

The discovery and development of novel therapeutic agents targeting specific enzymes, such as serine proteases, heavily rely on the ability to screen vast libraries of chemical compounds for potential inhibitory activity. For derivatives of this compound, a compound of interest due to its benzamidine (B55565) moiety—a known inhibitor of serine proteases—high-throughput screening (HTS) and high-content screening (HCS) are indispensable methodologies. caymanchem.com These strategies enable the rapid and efficient evaluation of thousands of compounds, facilitating the identification of promising lead candidates. hudsonlabautomation.com

The core principle of HTS involves the miniaturization and automation of bioassays, allowing for the testing of large compound collections in a time- and cost-effective manner. eisai.com For serine protease targets, these assays are typically designed to measure enzyme activity, and by extension, the inhibitory potential of test compounds. The integration of robotics and sophisticated liquid handling systems is central to the HTS workflow, ensuring precision, reproducibility, and the high-volume data generation required for large-scale screening campaigns. nih.gov

Automated Liquid Handling and Robotics Integration for Large-Scale Screening

The large-scale screening of this compound derivatives is critically dependent on the seamless integration of automated liquid handling systems and robotics. researchgate.netnih.gov This automation is essential for managing the sheer volume of compounds and assay components, minimizing human error, and ensuring the consistency of experimental conditions across thousands of individual tests. eisai.com

Automated liquid handlers are sophisticated robotic systems designed for precise and reproducible dispensing of reagents, compounds, and cell suspensions in microplate formats (e.g., 96, 384, or 1536 wells). hudsonlabautomation.com These systems can be programmed to perform complex liquid transfer protocols, including serial dilutions of compounds, addition of assay reagents, and plate replication. For screening campaigns involving derivatives of this compound, these capabilities are crucial for generating accurate dose-response curves for "hit" compounds.

A typical automated screening platform for enzyme inhibitors would consist of several integrated components:

Robotic Arms: Central to the system, these arms transport microplates between different stations, such as incubators, liquid handlers, and plate readers. nih.gov

Liquid Handlers: These instruments perform all pipetting steps, from dispensing nanoliter volumes of compound solutions to adding larger volumes of buffers and enzyme or substrate solutions.

Plate and Lid Handlers: Specialized units that manage the storage, retrieval, and lidding/delidding of microplates. nih.gov

Incubators: Controlled environments for maintaining optimal temperature and humidity during assay incubation periods.

Plate Readers: Devices that detect the signal generated by the assay (e.g., fluorescence, absorbance, luminescence) to quantify enzyme activity.

The table below illustrates the key specifications of a representative automated liquid handling system suitable for a high-throughput screening campaign of serine protease inhibitors.

FeatureSpecification
Pipetting Technology Air displacement or acoustic droplet ejection
Volume Range 10 nL - 200 µL
Precision (CV) < 5% at 1 µL
Plate Formats 96, 384, and 1536-well plates
Throughput Up to 100,000 wells per day

The integration of these robotic components creates a walk-away system capable of unattended operation for extended periods, significantly accelerating the screening process. nih.gov For instance, a screening run could involve a robotic arm moving a 384-well plate from a storage hotel to a liquid handler, where various concentrations of this compound derivatives are dispensed. The plate is then moved to another liquid handler for the addition of the target serine protease and a fluorogenic substrate. After a defined incubation period in an automated incubator, the plate is transferred to a plate reader for signal detection. researchgate.net

Advanced Data Analysis Pipelines for Large-Scale Biological Datasets

The vast amount of raw data generated from high-throughput screening campaigns necessitates the use of sophisticated and automated data analysis pipelines. chemits.com These pipelines are designed to process, normalize, and analyze the data to identify statistically significant "hits" while minimizing false positives and negatives. genedata.com For a large-scale screen of this compound derivatives, a typical data analysis workflow would involve several key stages. nih.gov

Initially, the raw data from the plate reader is imported into a data analysis software platform. nih.gov This is followed by a quality control (QC) check to assess the reliability of the assay. hudsonlabautomation.com Key QC metrics include the Z'-factor, which measures the statistical effect size and the signal-to-background ratio. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.

Once the data has passed the QC stage, it undergoes normalization to correct for systematic errors, such as variations in dispensing volumes or detector sensitivity across the plate. Data is typically normalized to negative controls (e.g., DMSO, the solvent for the compounds) and positive controls (a known inhibitor of the target enzyme).

Following normalization, hit identification is performed. A "hit" is a compound that produces a statistically significant change in the assay signal compared to the controls. The threshold for hit identification is often defined as a certain number of standard deviations from the mean of the negative controls.

The table below provides a conceptual overview of a data analysis pipeline for a primary screen of a library of this compound derivatives against a target serine protease.

StepDescriptionKey Parameters/Metrics
1. Data Ingestion Import of raw data from the plate reader.Plate ID, Well ID, Raw Signal Value
2. Quality Control Assessment of assay performance.Z'-factor, Signal-to-Background Ratio, CV% of Controls
3. Normalization Correction for systematic errors.Percent Inhibition (calculated relative to positive and negative controls)
4. Hit Identification Selection of compounds with significant activity.Hit Threshold (e.g., >50% inhibition or >3 standard deviations from the mean of negative controls)
5. Data Visualization Graphical representation of results for review.Scatter plots, heat maps of plates
6. Hit Confirmation Re-testing of initial hits to confirm activity.Confirmation of activity in a repeat of the primary assay
7. Dose-Response Analysis Generation of concentration-response curves for confirmed hits.IC50 (half-maximal inhibitory concentration), Hill Slope

For confirmed hits, dose-response experiments are conducted where the compounds are tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). chemits.com Advanced data analysis software can automatically fit the data to a sigmoidal dose-response curve to calculate the IC50 value. genedata.com

Computational tools and machine learning algorithms are increasingly being integrated into these data analysis pipelines. biorxiv.orgmdpi.com These approaches can help in identifying structure-activity relationships (SAR) from the screening data, prioritizing hits for follow-up studies, and even predicting the activity of virtual compounds. mdpi.com For instance, after a primary screen of this compound derivatives, computational models could be built to predict the inhibitory activity of related, but untested, chemical structures, thereby guiding the next round of chemical synthesis and screening. biorxiv.org

Future Research Directions and Translational Perspectives for 3 Amidinobenzyl Phenyl Ether As a Chemical Probe

Application of 3-Amidinobenzyl Phenyl Ether as a Tool Compound for Biological Pathway Dissection

As a tool compound, this compound can be instrumental in elucidating the intricacies of biological pathways. Its defined chemical structure allows for precise interventions in cellular processes, enabling researchers to probe the functions of specific proteins and pathways.

Target validation is a critical step in the drug discovery process, confirming the relevance of a molecular target to a disease pathophysiology. Chemical probes are invaluable in this context, offering a means to assess the physiological consequences of modulating a specific target. Derivatives of this compound have shown potent antiprotozoal activity, making them excellent candidates for target validation studies in the context of parasitic diseases.

Research has demonstrated the in vitro efficacy of various benzyl (B1604629) phenyl ether diamidine derivatives against a range of protozoan parasites. For instance, a study investigating sixty-two such compounds revealed significant activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. Notably, several analogues of this compound exhibited potent inhibitory concentrations (IC50) in the nanomolar range, surpassing the efficacy of established drugs like pentamidine (B1679287). tandfonline.com

Table 1: In Vitro Antiprotozoal Activity of Selected this compound Analogues tandfonline.com

Compound ID Target Organism IC50 (nM)
55 Trypanosoma brucei rhodesiense 3.0
19 Plasmodium falciparum 4.0
49 Leishmania donovani 1400
Pentamidine (Control) Plasmodium falciparum 46

| Pentamidine (Control) | Leishmania donovani | 1800 |

This table is interactive. You can sort the data by clicking on the column headers.

These findings underscore the potential of these compounds to validate novel drug targets within these parasites. By identifying the molecular targets of these potent analogues, researchers can gain a deeper understanding of essential pathways for parasite survival and proliferation.

Beyond target validation, this compound can be employed to dissect the cellular mechanisms underlying its observed biological effects. As a well-characterized small molecule, it can be used to perturb cellular systems in a controlled manner, allowing for the study of downstream consequences. For example, its antiprotozoal activity suggests interference with fundamental cellular processes in these organisms. Future research could focus on elucidating these mechanisms, which may involve pathways such as DNA replication, protein synthesis, or metabolic processes unique to the parasites.

Exploration of Novel Biological Targets through Target-Agnostic Screening of this compound

Target-agnostic screening, also known as phenotypic screening, is a powerful approach for discovering new biological activities of a compound without a preconceived target. This strategy involves testing a compound across a wide range of cellular or organismal models to identify unexpected phenotypic changes. Such an approach with this compound could unveil novel therapeutic applications beyond its known antiprotozoal effects.

Phenotypic screens could involve high-content imaging of cells treated with this compound to monitor a multitude of cellular parameters, such as morphology, organelle function, and protein localization. Any significant and reproducible phenotypic changes would then warrant further investigation to identify the underlying molecular target, a process known as target deconvolution. This could lead to the discovery of new protein-ligand interactions and previously unknown biological pathways modulated by this chemical scaffold.

Development of Advanced Analytical Methods for this compound Detection and Quantification in Research Matrices

To fully realize the potential of this compound as a chemical probe, robust and sensitive analytical methods for its detection and quantification in various research matrices are essential. These matrices can range from simple buffer solutions in in vitro assays to complex biological samples such as plasma, tissues, and cell lysates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in biological samples. nih.govrsc.org The development of a validated LC-MS/MS method for this compound would enable precise pharmacokinetic and pharmacodynamic studies. Key parameters to optimize for such a method would include:

Sample Preparation: Efficient extraction of the analyte from the biological matrix while minimizing matrix effects.

Chromatographic Separation: Achieving good separation from endogenous components to ensure selectivity.

Mass Spectrometric Detection: Optimization of ionization and fragmentation parameters for maximum sensitivity and specificity.

The establishment of such analytical methods is a prerequisite for detailed preclinical studies and for understanding the compound's behavior in complex biological systems.

Synergistic Research Strategies Combining this compound with Other Modulators for Enhanced Biological Effects

Combining chemical probes with other modulators can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This approach can provide deeper insights into biological pathways and may offer therapeutic advantages.

Given the antiprotozoal activity of this compound derivatives, a logical synergistic strategy would be to combine them with existing antiprotozoal drugs. This could potentially enhance efficacy, overcome drug resistance, or allow for dose reduction, thereby minimizing toxicity. Isobolographic analysis is a common method used to quantitatively assess drug synergism. nih.gov

Furthermore, if target-agnostic screening reveals new biological activities, this compound could be combined with other compounds that modulate different nodes in the newly identified pathway. Such combinations could lead to a more profound and specific biological response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amidinobenzyl phenyl ether, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzyl halides and amidine precursors under inert conditions. Catalytic systems like Pd/AC (used in benzyl phenyl ether cleavage ) may enhance efficiency. Optimization includes temperature control (e.g., 130–350°C for similar ethers ), solvent selection (ethanol for solubility ), and purification via column chromatography. Monitor reaction progress using GC-MS or HPLC to identify side products.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (6.5–7.5 ppm) and amidine groups (~8.5 ppm). Compare with spectral libraries for diphenyl ether analogs .
  • IR : Bands at 1250–1150 cm1^{-1} confirm C-O-C ether linkages; amidine C=N stretches appear at ~1650 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C14_{14}H14_{14}N2_2O: MW 226.11) and fragments like [M–C6_6H5_5O]+^+.

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this affect experimental design?

  • Methodological Answer : Solubility in ethanol, DMSO, and dichloromethane is critical for reaction design. For example, phenyl ethyl methyl ether dissolves in ethanol , suggesting similar behavior for 3-amidinobenzyl derivatives. Pre-screen solvents via turbidity tests. Use polar aprotic solvents (e.g., DMF) for reactions requiring high solubility, and adjust concentrations to avoid precipitation during kinetic studies.

Advanced Research Questions

Q. How does the amidine substituent influence the chemical reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : The amidine group’s basicity (pKa ~11–12) affects protonation states. At acidic pH (<3), protonation enhances solubility but may destabilize the ether bond. At neutral/basic pH, deprotonation increases nucleophilicity. Stability studies using HPLC under controlled pH (e.g., 2–12) can track degradation products. Compare with phenyl glycidyl ether, where hydrolysis forms adducts with nucleophiles .

Q. What strategies resolve contradictions in mutagenicity data for phenyl ether derivatives, such as those observed in bacterial vs. mammalian assays?

  • Methodological Answer : Address discrepancies by:

  • Metabolic Activation : Include S9 liver fractions in bacterial assays (Ames test) to mimic mammalian metabolism .
  • Dose-Response Analysis : Use multiple concentrations to identify threshold effects. For example, phenyl glycidyl ether showed mutagenicity in bacteria but not in mammalian cells due to detoxification pathways .
  • Alternative Endpoints : Combine clonal assays (e.g., Syrian hamster embryo cell transformation ) with micronucleus tests.

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to serine proteases (e.g., trypsin) using amidine’s affinity for arginine residues. Software like AutoDock Vina can model interactions.
  • DFT Calculations : Analyze bond dissociation energies (BDEs) for the ether linkage (e.g., BDE ≈ 70–80 kcal/mol for benzyl phenyl ether ) to predict cleavage pathways.
  • MD Simulations : Study solvation effects on stability in aqueous vs. lipid environments.

Q. What catalytic systems effectively cleave the ether bond in this compound, and what are the mechanistic implications?

  • Methodological Answer :

  • Pd/AC Catalysts : Hydrogenolysis at room temperature cleaves benzyl phenyl ethers into phenol and toluene derivatives . Optimize H2_2 pressure (1–5 atm) and catalyst loading (5–10 wt%).
  • Acid/Base Catalysis : HCl or NaOH promotes hydrolysis, but amidine groups may require buffered conditions (pH 4–7) to prevent side reactions. Mechanistic studies using 18^{18}O-labeling can track oxygen migration.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the carcinogenic potential of phenyl ether derivatives?

  • Methodological Answer :

  • Species-Specific Effects : Phenyl glycidyl ether was carcinogenic in rodents (Group 2B ) but lacks human epidemiological data. Cross-validate using transgenic rodent models.
  • Exposure Routes : Inhalation vs. oral administration impacts metabolite profiles. Use LC-MS/MS to quantify adducts (e.g., N-3-(2-hydroxy-3-phenoxypropyl)thymidine ).
  • Dose Thresholds : Low-dose studies (≤10 ppm) may clarify non-linear toxicity trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.